

Application Notes and Protocols for Fak-IN-10 In Vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

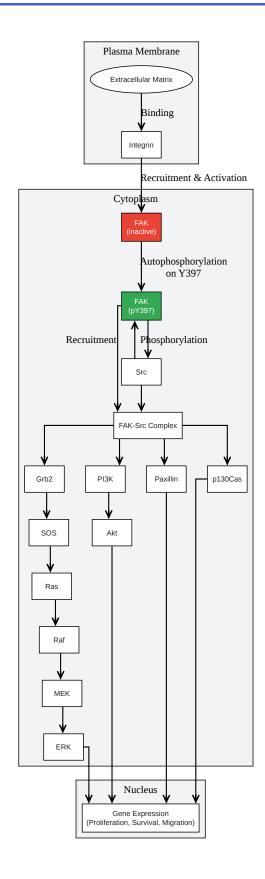
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, governing processes such as cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. **Fak-IN-10** (also known as IN10018 or Ifebemtinib) is a potent and highly selective ATP-competitive inhibitor of FAK.[1][2] These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of **Fak-IN-10** and other compounds against FAK.

The protocol described herein is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. This method offers a non-radioactive, high-throughput-compatible alternative for screening and characterizing FAK inhibitors.

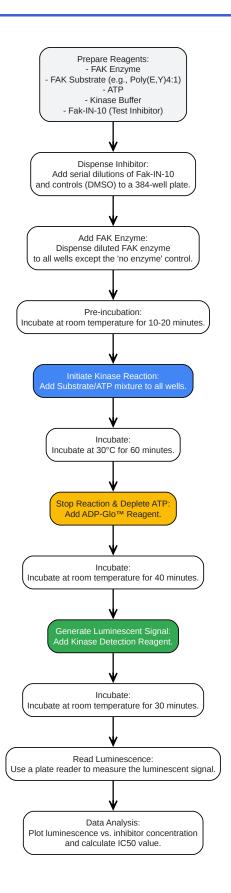
FAK Signaling Pathway

The following diagram illustrates a simplified FAK signaling pathway, highlighting its activation and key downstream effectors.









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References

- 1. in10018 My Cancer Genome [mycancergenome.org]
- 2. selleckchem.com [selleckchem.com]
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